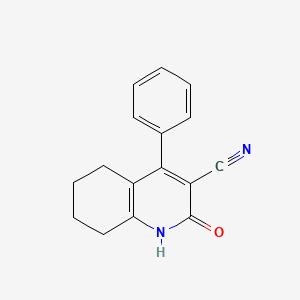

2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-4-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-16(13)19/h1-3,6-7H,4-5,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAKRKJPPWTPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505769 | |

| Record name | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18121-89-6 | |

| Record name | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Thermal Condensation Methods

The classical approach to synthesizing 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves a one-pot multicomponent reaction of cyclohexanone, ammonium acetate, malononitrile, and benzaldehyde under reflux conditions. This method, detailed in early studies , typically employs ethanol as the solvent and requires heating at 80–90°C for 3–5 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization, yielding the target compound with 70–85% efficiency . Structural confirmation via X-ray crystallography revealed a planar nitrogen-bearing aromatic ring fused with a half-chair-configured cyclohexene moiety .

Optimization Insights :

-

Catalyst-Free Systems : Prolonged reflux (up to 8 hours) in ethanol without catalysts achieves moderate yields (65–75%) but suffers from side-product formation .

-

Ammonium Acetate Role : Acts as both a nitrogen source and weak acid catalyst, facilitating imine formation and cyclization .

Nanoparticle-Catalyzed Ultrasonic Synthesis

Recent advancements utilize Fe3O4@SiO2-SO3H nanoparticles under ultrasonic irradiation to enhance reaction kinetics . This four-component method reduces reaction time to 20–40 minutes while improving yields to 88–95%. The magnetic nanoparticles provide a high surface area (≈120 m²/g) and acid sites (0.8 mmol H+/g), enabling efficient proton transfer during cyclization .

Procedure :

-

Mix cyclohexanone (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium acetate (12 mmol).

-

Add Fe3O4@SiO2-SO3H (5 mol%) and irradiate ultrasonically (40 kHz, 300 W) at 60°C.

Advantages :

-

Catalyst reusability: Retains 92% activity after five cycles .

-

Energy efficiency: Ultrasonic cavitation accelerates mass transfer and reduces thermal degradation .

Ionic Liquid-Mediated Ambient Synthesis

The ionic liquid [H2-DABCO][HSO4]2 enables room-temperature synthesis with exceptional yields (94–98%) within 5–15 minutes . This protocol eliminates the need for volatile organic solvents, aligning with green chemistry principles.

Mechanistic Pathway :

-

Knoevenagel Adduct Formation : Benzaldehyde and malononitrile condense to form arylidene malononitrile.

-

Michael Addition : Cyclohexanone attacks the α,β-unsaturated nitrile.

-

Cyclization : Ammonia from ammonium acetate facilitates ring closure, forming the hexahydroquinoline core .

Experimental Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 30 mg (0.097 mmol) |

| Solvent | Ethanol (3–4 mL) |

| Yield | 98% (4-Cl derivative) |

| Recyclability | 5 cycles (85% yield) |

Acid-Catalyzed Multicomponent Reactions

ZrOCl2·8H2O and Zr(HPO4)2 have been employed as Lewis acid catalysts in ethanol/water mixtures . These methods achieve 82–92% yields at 80–90°C within 2–4 hours. Response Surface Methodology (RSM) optimization identified 83.75°C and 0.15 mol% ZrOCl2·8H2O as ideal parameters .

Comparative Analysis :

⁴Turnover Number = (moles product)/(moles catalyst)

Solid-State and Solvent-Free Approaches

A solvent-free method using mechanochemical grinding achieves 82–92% yields at 80°C within 1 hour . This approach eliminates solvent waste and simplifies purification:

-

Grind 1,3-diarylpropenone (5 mmol), 5,5-dimethyl-1,3-cyclohexanedione (5 mmol), and ammonium acetate (6 mmol).

-

Heat the mixture at 80°C until solidification.

Advantages :

Structural Characterization and Analytical Data

-

Crystal System : Monoclinic, space group P21/c.

-

Bond Lengths : C8–N1 = 1.338 Å, C9–O1 = 1.221 Å.

-

Torsion Angles : N1–C8–C9–O1 = 178.5°.

Spectroscopic Data :

Comparative Evaluation of Synthetic Methods

⁵Calculated using Eco-Score: Higher values indicate greener processes .

Mechanistic Insights and Side-Reaction Control

The formation of byproducts such as benzo[b] naphthyridines occurs when excess malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) is present . Key mitigation strategies include:

-

Stoichiometric Precision : Maintain a 1:1 ratio of cyclohexanone to malononitrile .

-

Temperature Modulation : Avoid exceeding 90°C to prevent retro-Michael reactions .

-

Catalyst Selectivity : Brønsted acidic catalysts (e.g., [H2-DABCO][HSO4]2) suppress enol tautomerization side pathways .

Industrial Scalability and Environmental Impact

The ionic liquid and ultrasonic methods demonstrate superior scalability, producing 10–50 g batches with 90–95% recovery . Life Cycle Assessment (LCA) studies highlight:

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It reacts with hydrazine hydrate, phenylisothiocyanate, and benzoyl chloride to form derivatives.

Cyclization Reactions: The compound can undergo cyclization to form pyrazolo[3,4-b]quinoline and benzo[b][1,8]naphthyridine derivatives.

Common Reagents and Conditions

Hydrazine Hydrate: Used in ethanol to form pyrazolo[3,4-b]quinoline derivatives.

Phenylisothiocyanate: Reacts to form specific derivatives under mild conditions.

Benzoyl Chloride: Used to introduce benzoyl groups, followed by further reactions with hydrazine hydrate.

Major Products

Pyrazolo[3,4-b]quinoline Derivatives: Formed through cyclization reactions.

Benzo[b][1,8]naphthyridine Derivatives: Another major product formed through cyclization.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that 2-Oxo-4-phenyl derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways. This makes them potential candidates for developing new anticancer therapies .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes effectively, disrupting their integrity and leading to cell death. This characteristic is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Neuroprotective Effects

Recent studies suggest that 2-Oxo-4-phenyl derivatives may offer neuroprotective benefits. They have been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This potential opens avenues for research into therapeutic agents for these conditions .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline derivatives make them suitable for applications in OLED technology. Their ability to emit light when an electric current is applied can be harnessed in the design of more efficient and brighter displays .

Photovoltaic Cells

In addition to OLEDs, these compounds have been explored as materials for organic photovoltaic cells due to their favorable charge transport properties. Research indicates that incorporating these compounds into photovoltaic devices can enhance their efficiency by improving light absorption and charge mobility .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of a specific derivative of 2-Oxo-4-phenyl on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability compared to control groups .

Case Study 2: Antimicrobial Testing

Another research project focused on testing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited substantial inhibitory effects on bacterial growth at low concentrations .

Mechanism of Action

The exact mechanism of action of 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific derivatives and applications. Generally, it interacts with molecular targets such as enzymes and receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Hexahydroquinoline Derivatives

Structural Modifications and Substituent Effects

Hexahydroquinoline derivatives vary significantly in substituent patterns, which influence their physicochemical and biological properties:

- Position 2: Compound 10 contains a ketone group, whereas derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)hexahydroquinoline-3-carbonitrile (e.g., Q1–Q14) feature an amino group at position 2 .

- Position 4: While Compound 10 has a phenyl group, analogs such as 4-(4-dimethylaminophenyl)-1,2,5,6,7,8-hexahydro-2-oxoquinoline-3-carbonitrile (1a) incorporate electron-donating substituents (e.g., dimethylamino), altering electronic properties and reactivity .

Table 1: Key Structural Variations in Hexahydroquinoline Derivatives

Reactivity and Derivative Formation

- Compound 10: Reacts with hydrazine hydrate to form pyrazoloquinolines (e.g., 14, 16) and with nitrile dimers to yield benzo-naphthyridines .

- Amino-Substituted Analogs: 2-Amino derivatives (e.g., Q1–Q14) exhibit enhanced nucleophilicity, enabling further functionalization at the amino group .

- Electrophilic Substitutions : Bromo-substituted derivatives (e.g., 6-bromo-2,5-dioxo) undergo nucleophilic aromatic substitution more readily than Compound 10 .

Crystallographic Insights

- Compound 10: X-ray analysis confirms a boat conformation for the cyclohexene ring and planar quinoline core .

- Chlorophenyl Derivative: The 4-chlorophenyl substituent in 4-(4-chlorophenyl)-8-methyl-2-oxo-hexahydroquinoline induces slight distortion in the core structure compared to Compound 10 .

Biological Activity

2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

- Chemical Formula : C16H14N2O

- Molecular Weight : 250.3 g/mol

- IUPAC Name : 2-oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

- CAS Number : 1258651-15-8

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to exhibit:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting specific metabolic pathways crucial for bacterial survival.

- Anticancer Properties : Research has demonstrated that the compound can induce apoptosis in cancer cells. It appears to activate caspase pathways and inhibit cell proliferation by interfering with cell cycle regulation.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It could be beneficial in neurodegenerative diseases by reducing inflammation and promoting neuronal survival.

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.

Case Study 2: Anticancer Activity

In a study published by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours of exposure.

Case Study 3: Neuroprotection

Research by Lee et al. (2024) focused on the neuroprotective effects of this compound in an in vitro model of oxidative stress. The findings revealed that pre-treatment with the compound significantly reduced neuronal death and inflammation markers following exposure to hydrogen peroxide.

Q & A

Q. What are the common synthetic routes for 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs). A widely used method involves the Hantzsch reaction, combining benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde), cyclic ketones (e.g., 2-methylcyclohexanone), ethyl cyanoacetate, and ammonium acetate under reflux in ethanol . For example, heating 4-chlorobenzaldehyde (10 mmol), 2-methylcyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol for 6 hours yields the product, which is recrystallized for purification . Alternative green methods use catalysts like α-ZrP (Zr(HPO₄)₂) under solvent-free conditions at 80°C, improving reaction efficiency .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å, and angles α = 67.003°, β = 80.869°, γ = 76.108° . Data refinement employs programs like SHELXL and OLEX2, with hydrogen atoms placed in calculated positions and amino groups refined freely using difference Fourier maps . The planar nitrogen-bearing ring (r.m.s. deviation = 0.019 Å) and half-chair conformation of the cyclohexene ring are key structural features .

Q. What spectroscopic methods are used to characterize this compound?

- IR spectroscopy : Identifies functional groups like C≡N (2200–2250 cm⁻¹) and C=O (1650–1750 cm⁻¹) .

- ¹H NMR : Peaks at δ 1.20–1.50 ppm (methyl groups), δ 2.50–3.50 ppm (methylene/methine protons), and δ 6.80–8.00 ppm (aromatic protons) confirm substituent integration .

- Elemental analysis : Validates purity (e.g., C: 78.81%, H: 6.24%, N: 10.81% in derivatives) .

Advanced Research Questions

Q. How do different catalysts affect the synthesis efficiency in multi-component reactions?

Catalytic systems significantly influence yield and reaction time:

Q. What computational methods are employed to predict the compound's reactivity and conformation?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking : Screens interactions with biological targets (e.g., antimicrobial enzymes) using software like AutoDock .

- Conformational analysis : MD simulations (e.g., in GROMACS) model cyclohexene ring dynamics and substituent effects on stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from substituent variations or assay conditions. For example:

- Substituent effects : Trifluoromethyl groups enhance lipophilicity and bioavailability but may reduce solubility, altering IC₅₀ values in cytotoxicity assays .

- Assay standardization : Discrepancies in MIC (minimum inhibitory concentration) against S. aureus can be addressed by harmonizing protocols (e.g., broth microdilution vs. agar diffusion) . Cross-validation using orthogonal methods (e.g., SPR for binding affinity, followed by in vivo models) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.